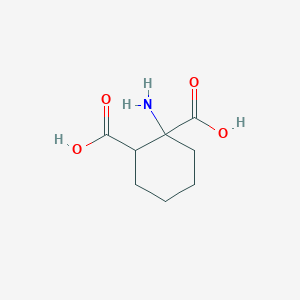

1-Aminocyclohexane-1,2-dicarboxylic acid

Descripción

Contextual Significance in Organic and Medicinal Chemistry

The importance of 1-Aminocyclohexane-1,2-dicarboxylic acid in organic and medicinal chemistry can be inferred from the study of its structural analogs. Cyclic amino acids are crucial building blocks in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. The cyclohexane (B81311) ring in this compound introduces a high degree of conformational constraint, which can lead to more stable and selective interactions with biological targets.

Derivatives of aminocyclohexanecarboxylic acid have been investigated for their potential as intermediates in the synthesis of optically active compounds, including Janus kinase inhibitors. The strategic placement of amino and carboxylic acid functional groups on a cyclohexane scaffold is a key feature in the design of various pharmacologically active molecules. For instance, analogs such as 1-aminocyclopentane-1,3-dicarboxylic acid are known to be potent agonists of metabotropic glutamate (B1630785) receptors, suggesting that this compound could also be a valuable scaffold for neuroscience research.

In the realm of organic synthesis, the stereoselective synthesis of aminocyclohexane derivatives is a topic of ongoing research. Methodologies such as the Overman rearrangement and ring-closing metathesis have been employed to create polyhydroxylated aminocyclohexane derivatives with high stereoselectivity. These synthetic strategies could potentially be adapted for the synthesis of this compound and its derivatives, opening avenues for the creation of novel molecular architectures.

The table below summarizes the key areas of significance for this class of compounds.

| Field of Chemistry | Contextual Significance |

| Medicinal Chemistry | Building block for peptidomimetics, potential for neurological drug discovery, intermediate for kinase inhibitors. |

| Organic Synthesis | Target for stereoselective synthesis, scaffold for creating complex molecular architectures. |

| Structural Biology | Induces conformational constraints in peptides, useful for studying protein-ligand interactions. |

Overview of Structural Archetype and Related Derivatives

The structural archetype of this compound is characterized by a cyclohexane ring substituted with an amino group and two carboxylic acid groups on adjacent carbons (C1 and C2). This substitution pattern gives rise to several stereoisomers, including cis and trans diastereomers, each with distinct conformational properties. The cyclohexane ring typically adopts a chair conformation to minimize steric strain.

Cis Isomers: In the cis configuration, one substituent is in an axial position while the other is equatorial. A ring flip results in the interchange of these positions, leading to two chair conformations of equal energy.

Trans Isomers: In the trans configuration, the substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are a source of steric strain.

The conformational preferences of 1,2-disubstituted cyclohexanes are summarized in the table below.

| Isomer | Substituent Positions (Chair Conformation 1) | Substituent Positions (Chair Conformation 2) | Relative Stability |

| Cis | Axial, Equatorial | Equatorial, Axial | The two conformations are isoenergetic. |

| Trans | Diaxial | Diequatorial | The diequatorial conformation is significantly more stable. |

The principles of conformational analysis are crucial for understanding the structure of this compound and its derivatives. The constrained nature of these molecules makes them valuable tools in the design of peptides with well-defined secondary structures. For example, the related compound 1-aminocyclohexane-1-carboxylic acid (Ac6c) has been shown to stabilize beta-helical motifs in proteins. google.comnih.gov The incorporation of such constrained amino acids can enhance the stability of protein nanostructures. google.comnih.gov

The synthesis of stereochemically pure isomers of related compounds, such as 1-amino-2-hydroxycyclohexanecarboxylic acids, has been achieved through methods like the asymmetric Strecker synthesis. unirioja.es These synthetic advancements provide a foundation for the potential preparation of the individual stereoisomers of this compound, which would be essential for detailed structure-activity relationship studies in medicinal chemistry.

Structure

3D Structure

Propiedades

Número CAS |

62080-84-6 |

|---|---|

Fórmula molecular |

C8H13NO4 |

Peso molecular |

187.19 g/mol |

Nombre IUPAC |

1-aminocyclohexane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)4-2-1-3-5(8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13) |

Clave InChI |

BYYCHEAXOAYLEL-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C(C1)C(=O)O)(C(=O)O)N |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor-Based Synthetic Routes

The construction of the fundamental carbocyclic structure of 1-aminocyclohexane-1,2-dicarboxylic acid can be achieved through several precursor-based routes, which primarily focus on forming the cyclohexane (B81311) ring with the necessary substituents or their precursors.

Catalytic Hydrogenation of Aromatic Precursors

A plausible synthetic route involves the catalytic hydrogenation of an aromatic precursor, such as 3-aminophthalic acid. In this approach, the aromatic ring is reduced to a cyclohexane ring. The reaction is typically carried out using a catalyst like palladium on charcoal (Pd/C) in a suitable solvent, such as glacial acetic acid, under atmospheric pressure at room temperature. jst.go.jp The hydrogenation of the aromatic ring effectively yields the saturated cyclohexane core, retaining the amino and dicarboxylic acid groups.

The general scheme for this transformation is as follows:

Starting Material: 3-Aminophthalic acid

Reagents: H₂, 5% Palladium-charcoal

Solvent: Glacial acetic acid

Product: this compound

This method is advantageous as it starts from a commercially available aromatic compound and directly establishes the required stereochemistry of the substituents on the cyclohexane ring.

Diels-Alder Cycloaddition for Cyclohexene (B86901) Intermediates

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and can be employed to construct a cyclohexene intermediate that can be further elaborated to the target molecule. cerritos.edu A common strategy involves the reaction of a conjugated diene, such as 1,3-butadiene, with a dienophile like maleic anhydride (B1165640). odinity.com This [4+2] cycloaddition reaction forms cyclohex-4-ene-1,2-cis-dicarboxylic anhydride. odinity.com

The intermediate anhydride can then be hydrolyzed to the corresponding dicarboxylic acid. Subsequent hydrogenation of the double bond, for instance using a Raney nickel or palladium catalyst, yields cyclohexane-1,2-dicarboxylic acid. google.comgoogle.com The final step would involve the introduction of the amino group at the C1 position, which will be discussed in the functionalization section.

| Reaction Step | Reactants | Conditions | Product |

| Diels-Alder Cycloaddition | 1,3-Butadiene, Maleic Anhydride | Heating in a suitable solvent (e.g., xylene) | Cyclohex-4-ene-1,2-cis-dicarboxylic anhydride |

| Hydrolysis | Cyclohex-4-ene-1,2-cis-dicarboxylic anhydride, H₂O | Heating | cis-Cyclohex-4-ene-1,2-dicarboxylic acid |

| Hydrogenation | cis-Cyclohex-4-ene-1,2-dicarboxylic acid, H₂ | Catalyst (e.g., Raney Ni, Pd/C) | cis-Cyclohexane-1,2-dicarboxylic acid |

Functionalization and Derivatization Strategies

Once the cyclohexane-1,2-dicarboxylic acid framework is established, various strategies can be employed to introduce the amino group at the C1 position.

Direct Amination Approaches (e.g., Gabriel Synthesis)

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides. wikipedia.orgchemistrysteps.com This method can be adapted to introduce the amino group onto the cyclohexane ring. The synthesis would begin with the conversion of one of the carboxylic acid groups of cyclohexane-1,2-dicarboxylic acid to a suitable leaving group, such as a bromide, at the C1 position. This can be achieved through reactions like the Hell-Volhard-Zelinsky reaction. The resulting α-bromo dicarboxylic acid can then be treated with potassium phthalimide (B116566). organic-chemistry.org The phthalimide anion acts as an ammonia (B1221849) surrogate, undergoing nucleophilic substitution to form an N-alkylphthalimide intermediate. masterorganicchemistry.com Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) (the Ing-Manske procedure) or under acidic or basic conditions, liberates the desired primary amine. thermofisher.com

| Step | Description | Key Reagents |

| 1 | Halogenation | Br₂, PBr₃ (Hell-Volhard-Zelinsky) |

| 2 | Nucleophilic Substitution | Potassium phthalimide |

| 3 | Deprotection | Hydrazine (N₂H₄) |

Multi-Step Conversions (e.g., Cyclization, Amide Formation, Hofmann Degradation)

A multi-step sequence involving a Hofmann rearrangement offers another route to the target compound. wikipedia.org This process begins with the conversion of one of the carboxylic acid groups of cyclohexane-1,2-dicarboxylic acid into a primary amide. This can be achieved by first converting the dicarboxylic acid to its corresponding anhydride, followed by reaction with ammonia to selectively form the mono-amide.

The resulting amide is then subjected to the Hofmann rearrangement, which involves treatment with a halogen (such as bromine) in the presence of a strong base (like sodium hydroxide). britannica.comlibretexts.org This reaction converts the primary amide into a primary amine with one fewer carbon atom, effectively replacing the carboxyl group with an amino group. thermofisher.com The mechanism proceeds through an isocyanate intermediate which is then hydrolyzed to the primary amine. wikipedia.org

Electrochemical Synthesis Methods for Carboxylic Acid Introduction

Electrochemical methods offer a green and efficient alternative for the synthesis of carboxylic acids. eco-vector.com While direct electrochemical amination of cyclohexane-1,2-dicarboxylic acid is not a standard procedure, electrochemical methods can be envisioned for the introduction of the carboxylic acid groups onto an aminocyclohexane precursor. For instance, the electrochemical carboxylation of imines has been demonstrated for the synthesis of α-amino acids. researchgate.net A related approach could potentially involve the electrochemical carboxylation of a suitable aminocyclohexane derivative.

Recent advancements have also shown the feasibility of direct benzylic C-H carboxylation via halide-promoted linear paired electrolysis, highlighting the potential of electrochemical methods for C-H functionalization. nih.gov While not directly applicable to a saturated cyclohexane ring, these developments suggest that future research may lead to electrochemical methods for the direct carboxylation of C-H bonds in aliphatic systems.

Stereoselective Synthesis and Enantiomeric Resolution

The biological and pharmacological activities of this compound are intrinsically linked to its stereochemistry. Consequently, the development of synthetic methodologies that allow for precise control over the spatial arrangement of its functional groups is of paramount importance. This section details the strategies employed for the stereoselective synthesis and the resolution of enantiomers of this cyclic β-amino acid, focusing on diastereomeric salt formation, optimization of reaction conditions for stereocontrol, and methods for assessing enantiomeric purity.

Diastereomeric Salt Formation with Chiral Resolving Agents

One of the most established methods for separating enantiomers of a racemic mixture is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.orglibretexts.org This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric pairs, which allows for their separation by methods like fractional crystallization. libretexts.org For this compound, which possesses both an acidic carboxylic group and a basic amino group, resolution can be achieved by reacting it with either a chiral base or a chiral acid.

While specific studies detailing the resolution of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on the closely related analogue, trans-1,2-cyclohexanedicarboxylic acid. A study on the resolution of trans-1,2-cyclohexanedicarboxylic acid demonstrated the successful use of (S)-phenylethylamine as a chiral resolving agent. nih.gov The efficiency of the resolution was found to be dependent on the molar ratio of the resolving agent to the dicarboxylic acid. nih.gov Specifically, a molar ratio of less than 3:1 of (S)-phenylethylamine to trans-1,2-cyclohexanedicarboxylic acid yielded the trans-(1S,2S)-enantiomer with a high purity of 97% enantiomeric excess (e.e.). nih.gov This suggests that chiral amines are effective resolving agents for this class of compounds.

Commonly employed chiral resolving agents for the separation of racemic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethanamine. libretexts.orglibretexts.org Conversely, chiral acids like (+)-tartaric acid and (-)-mandelic acid are frequently used to resolve racemic bases. libretexts.org The selection of an appropriate resolving agent is often empirical and may require screening of several candidates to achieve efficient separation. wikipedia.org

The general process involves the reaction of the racemic this compound with an enantiomerically pure chiral agent in a suitable solvent. The resulting diastereomeric salts, having different solubilities, can then be separated by fractional crystallization. After separation, the desired enantiomer of this compound can be recovered by treatment with an acid or base to break the salt linkage, followed by removal of the resolving agent. libretexts.org

| Resolving Agent Class | Specific Examples | Target Functional Group | Principle of Separation |

|---|---|---|---|

| Chiral Bases | (S)-Phenylethylamine, Brucine, Strychnine, Quinine | Carboxylic Acid | Formation of diastereomeric salts with differing solubilities. |

| Chiral Acids | (+)-Tartaric Acid, (-)-Mandelic Acid, (+)-Camphor-10-sulfonic acid | Amino Group | Formation of diastereomeric salts with differing solubilities. |

Optimization of Reaction Conditions for Stereocontrol

Achieving a desired stereochemical outcome in the synthesis of substituted cyclohexanes like this compound is highly dependent on the reaction conditions. The conformational rigidity of the cyclohexane ring, coupled with the steric and electronic effects of the substituents, dictates the stereoselectivity of a reaction. For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions. pressbooks.pub When multiple substituents are present, their cumulative steric effects determine the most stable conformation, with a preference for conformations where larger groups occupy equatorial positions. pressbooks.pub

In the context of synthesizing this compound, reaction parameters such as temperature, solvent, and the choice of catalyst can significantly influence the diastereomeric ratio of the product. For instance, in organocatalytic domino reactions to form highly substituted cyclohexanes, the choice of the base and solvent has been shown to be crucial in achieving high yields and excellent stereoselectivity. nih.gov Lowering the reaction temperature can also enhance stereoselectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable product.

The stereochemical outcome of reactions on cyclohexane rings can be influenced by a variety of factors, as outlined in the table below.

| Factor | Influence on Stereoselectivity | Example Principle |

|---|---|---|

| Steric Hindrance | Directs incoming reagents to the less hindered face of the molecule. | Use of bulky protecting groups or catalysts to favor a specific stereoisomer. |

| Solvent | Can influence the stability of transition states and intermediates. | Polar solvents may favor charged intermediates, potentially altering the reaction pathway and stereochemical outcome. |

| Temperature | Lower temperatures generally increase selectivity by favoring the product formed via the lowest energy transition state. | Kinetic vs. thermodynamic control; at lower temperatures, the kinetically favored product is often formed in higher yield. |

| Catalyst | Chiral catalysts can create a chiral environment that favors the formation of one enantiomer over the other. | Asymmetric catalysis using chiral organocatalysts or metal complexes. |

Enantioselective Derivatization and Product Purity Assessment

Following the stereoselective synthesis or enantiomeric resolution of this compound, it is crucial to accurately determine the enantiomeric purity of the product. This is often achieved by converting the enantiomers into diastereomers through derivatization with a chiral derivatizing agent (CDA), followed by separation and quantification using chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov

A variety of CDAs are available for the derivatization of amino acids. One of the most well-known is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts with the primary amino group of the amino acid to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC. nih.gov Other reagents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), have also been successfully employed for the chiral resolution of unusual amino acids. nih.gov New CDAs derived from trans-1,2-diaminocyclohexane have also been reported for the discrimination of enantiomers of protected α-amino acids. nih.gov

The choice of derivatizing agent can impact the sensitivity and resolution of the separation. For instance, while FDAA generally provides high enantioselectivity, its sensitivity may be lower compared to other reagents. nih.gov The derivatization reaction conditions, such as pH and temperature, must be carefully controlled to prevent racemization of the amino acid.

Alternatively, direct enantiomeric separation can be achieved using chiral stationary phases (CSPs) in HPLC. scas.co.jp These columns are packed with a chiral material that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins, which can be effective for the separation of underivatized cyclic amino acids. nih.gov

The table below summarizes some of the common chiral derivatizing agents used for the analysis of amino acids.

| Derivatizing Agent | Abbreviation | Reactive Group | Detection Method |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Amino Group | UV |

| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Amino Group | UV |

| o-Phthalaldehyde/N-isobutyryl-L-cysteine | OPA/IBLC | Amino Group | Fluorescence |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amino Group | UV |

Advanced Structural Analysis and Stereochemistry

Elucidation of Stereoisomerism

The presence of two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring gives rise to multiple stereoisomers for 1-aminocyclohexane-1,2-dicarboxylic acid. The spatial arrangement of the amino and carboxyl groups relative to each other and to the ring defines these isomers.

Cis-Trans Isomerism of the Cyclohexane Ring

The substitution pattern on the cyclohexane ring of this compound leads to the existence of cis-trans isomers, also known as geometric isomers. This isomerism is a direct consequence of the restricted rotation around the carbon-carbon single bonds within the cyclic structure.

In the cis isomer , the amino group and the adjacent carboxyl group are situated on the same face of the cyclohexane ring. This arrangement can be visualized as both substituents pointing either "up" or "down" relative to the general plane of the ring.

Conversely, in the trans isomer , the amino group and the adjacent carboxyl group are located on opposite faces of the ring. This results in one substituent pointing "up" and the other "down".

The differentiation between these isomers can be achieved through various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on the carbons bearing the substituents can provide valuable information about their relative orientation. X-ray crystallography, where applicable, offers a definitive method for elucidating the solid-state structure and confirming the cis or trans configuration.

| Isomer | Relative Position of Amino and Carboxyl Groups |

| Cis | Same face of the cyclohexane ring |

| Trans | Opposite faces of the cyclohexane ring |

Determination of Absolute Configurations

Each of the cis and trans isomers of this compound possesses two stereocenters (at C1 and C2). This leads to the possibility of enantiomers for each geometric isomer. The absolute configuration at each stereocenter is designated as either R or S based on the Cahn-Ingold-Prelog priority rules.

For this compound, the priority of the substituents attached to the chiral carbons would be assigned as follows (highest to lowest):

Amino group (-NH₂)

Carboxyl group (-COOH)

The carbon atom within the ring with the higher substitution path.

The carbon atom within the ring with the lower substitution path.

The determination of the absolute configuration of each stereoisomer is a non-trivial process that typically requires advanced analytical methods. Chiral chromatography can be employed to separate the enantiomers. Spectroscopic techniques such as Circular Dichroism (CD) can provide information about the chirality of the molecule. However, the unambiguous assignment of the R and S configuration is most reliably achieved through single-crystal X-ray crystallography of a pure enantiomer or a derivative.

The possible stereoisomers are:

(1R,2S)-1-aminocyclohexane-1,2-dicarboxylic acid and its enantiomer, (1S,2R) - these would constitute the cis isomers.

(1R,2R)-1-aminocyclohexane-1,2-dicarboxylic acid and its enantiomer, (1S,2S) - these would constitute the trans isomers.

| Stereoisomer | Configuration at C1 | Configuration at C2 | Geometric Isomer |

| 1 | R | S | Cis |

| 2 | S | R | Cis |

| 3 | R | R | Trans |

| 4 | S | S | Trans |

Conformational Analysis of the Cyclohexane Moiety

The cyclohexane ring is not planar and exists in various non-planar conformations to minimize angle and torsional strain. The presence of three bulky substituents—an amino group and two carboxyl groups—on the cyclohexane ring of this compound significantly influences its conformational preferences.

Characterization of Chair and Boat Conformations

The two most significant conformations of the cyclohexane ring are the chair and boat conformations.

The chair conformation is the most stable and predominant form for cyclohexane and its derivatives. In this conformation, all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain. Furthermore, all hydrogen atoms (and substituents) on adjacent carbon atoms are in a staggered arrangement, which minimizes torsional strain.

The boat conformation is less stable than the chair conformation. While it also has minimal angle strain, it suffers from two major destabilizing interactions:

Torsional strain: Four of the carbon-carbon bonds have eclipsed hydrogen atoms, leading to significant torsional strain.

Steric strain: The two "flagpole" hydrogens (or substituents) on the C1 and C4 positions are in close proximity, resulting in van der Waals repulsion.

A twisted version of the boat conformation, known as the twist-boat or skew-boat , is slightly more stable than the pure boat form as it alleviates some of the torsional and steric strain. However, the chair conformation remains the lowest energy conformation for most substituted cyclohexanes.

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered bonds, minimal angle and torsional strain |

| Twist-Boat | Higher | Reduced torsional and flagpole interactions compared to boat |

| Boat | High | Eclipsed bonds, flagpole steric strain |

Positional Preferences of Substituents (Axial vs. Equatorial)

In the chair conformation, the twelve substituent positions are not equivalent. They are classified into two types: axial and equatorial .

Axial positions are perpendicular to the general plane of the ring, pointing either straight up or straight down.

Equatorial positions are located in the approximate plane of the ring, pointing outwards from the perimeter.

Substituents in the axial position experience steric hindrance from the other two axial substituents on the same side of the ring. This is known as 1,3-diaxial interaction . To avoid this steric strain, bulky substituents preferentially occupy the more spacious equatorial positions.

For this compound, the amino and carboxyl groups are all relatively bulky. Therefore, the most stable chair conformation for any given isomer will be the one that maximizes the number of substituents in the equatorial position. The relative stability of different chair conformers will depend on the balance of these steric interactions.

In the case of the cis isomer, one substituent will be axial and the other equatorial in the most stable chair conformation. For the trans isomer, the substituents can be either both axial or both equatorial. The diaxial conformation would be significantly destabilized by 1,3-diaxial interactions, making the diequatorial conformation the most stable.

Dynamic Conformational Interconversion and Ring Inversion Studies

The different chair conformations of a cyclohexane ring can interconvert through a process called ring inversion or ring flipping . This is a rapid process at room temperature, with an energy barrier of approximately 10-11 kcal/mol for cyclohexane itself. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.

The rate of ring inversion can be studied using dynamic NMR spectroscopy. At room temperature, the inversion is so fast that an averaged spectrum is observed. However, at lower temperatures, the rate of inversion slows down, and it may be possible to observe the individual signals for the axial and equatorial protons of the two distinct chair conformers.

For this compound, the presence of the three bulky substituents would be expected to influence the energy barrier to ring inversion and the equilibrium between the two chair conformers. The chair conformation that places the maximum number of bulky groups in the equatorial position will be significantly favored at equilibrium. Computational modeling can also provide valuable insights into the energetics of this dynamic process.

| Dynamic Process | Description | Analytical Technique |

| Ring Inversion | Interconversion between two chair conformations | Dynamic NMR Spectroscopy |

| Conformational Equilibrium | The relative population of different conformers | Low-temperature NMR, Computational Modeling |

Conformational Behavior in Oligomeric and Polymeric Systems

No direct research findings are available for oligomers or polymers of this compound.

Backbone Torsion Angle Analysis

There is no published data detailing the backbone torsion angles (phi, ψ) for oligopeptides exclusively composed of this compound.

For context, studies on the simpler analogue, 1-aminocyclohexane-1-carboxylic acid (Ac6c) , have provided crystallographic data on its derivatives. These analyses show that the torsion angles about the N–Cα (φ) and Cα–CO (ψ) bonds typically correspond to folded, potentially helical conformations. researchgate.net For example, in dipeptide derivatives like Boc-(Ac6c)₂-OH, the observed torsion angles suggest a propensity for forming ordered secondary structures. researchgate.net

Similarly, research on peptides containing the isomeric β-amino acid, 2-aminocyclohexanecarboxylic acid (ACHC) , has also included torsion angle analysis. For instance, in designed cyclic peptides, the torsion angles for an ACHC residue were found to be approximately -120° (φ) and 152° (ψ), which differs significantly from standard amino acids like serine in the same peptide. rsc.org

It is crucial to reiterate that these values are for different molecules and cannot be assumed to represent the conformational preferences of this compound, whose additional carboxyl group would introduce distinct steric and electronic constraints.

Helical Folding Propensities (e.g., β-Helices, 3₁₀-Helices)

There is no specific experimental or computational evidence describing the helical folding propensities of oligomers derived from this compound.

However, the broader field of foldamer research offers insights into how related cyclic amino acids influence secondary structure:

Other Helical Structures: Oligomers of the β-amino acid isomer, trans-2-aminocyclohexanecarboxylic acid , have been shown to form a "14-helix" in the solid state. researchgate.netnih.gov This is a helical conformation defined by 14-membered-ring hydrogen bonds. researchgate.netnih.gov This demonstrates that cyclic backbones can induce novel helical folds distinct from the common α- and 3₁₀-helices. The 3₁₀-helix, characterized by i to i+3 hydrogen bonding, is a common motif in peptides containing other constrained residues like α-aminoisobutyric acid (Aib), but has not been documented for the subject compound. wisc.edunih.gov

In-depth Spectroscopic and Diffraction Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available experimental data specifically for "this compound" is insufficient to fully construct the requested article according to the specified outline. While the analytical techniques listed are standard for compound characterization, published research focusing on this particular molecule with the required depth is not readily accessible.

The search yielded information on closely related analogous compounds, such as various isomers of 1,2-cyclohexanedicarboxylic acid (lacking the amino group) and 1-aminocyclohexanecarboxylic acid (lacking the second carboxylic acid group). However, the presence and position of the amino and additional carboxyl functional groups would significantly alter the spectroscopic and crystallographic data. Using data from these analogues would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on "this compound."

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly follows the provided detailed outline for each subsection (NMR for stereochemical assignment, dynamic NMR, ligand-binding NMR, and X-ray crystallography for molecular structure and absolute stereochemistry) without resorting to speculation or improper data substitution. The principles of each technique are well-established, but their specific application and the resulting data are unique to the molecule .

To provide a scientifically sound and accurate article, specific research detailing the synthesis and characterization of this compound would be required.

Spectroscopic and Diffraction Techniques for Compound Characterization

X-ray Crystallography

Analysis of Intramolecular and Intermolecular Interactions

The three-dimensional structure and crystal packing of 1-Aminocyclohexane-1,2-dicarboxylic acid are dictated by a series of non-covalent interactions. While a specific crystal structure for this exact compound is not widely reported in publicly available literature, the expected interactions can be inferred from studies on structurally similar molecules, such as cyclohexane-carboxylic acid derivatives and other cyclic amino acids.

The primary forces governing the molecular assembly are hydrogen bonds. The presence of both amino (-NH₂) and carboxylic acid (-COOH) functional groups makes the molecule an effective hydrogen-bond donor and acceptor. Key interactions include:

Intermolecular Carboxylic Acid Dimers: A common and highly stable motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. nih.gov This interaction is a significant factor in the crystal lattice formation of related dicarboxylic acids.

Amino Group and Carboxyl Group Interactions: The amino group can act as a hydrogen-bond donor, interacting with the carbonyl oxygen of a neighboring molecule's carboxylic acid group (N-H···O=C). Conversely, the lone pair on the amino nitrogen can act as a hydrogen-bond acceptor.

Zwitterionic Interactions: In the solid state or in polar solvents, amino acids often exist as zwitterions, with a protonated ammonium (B1175870) group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This would lead to strong N-H⁺···O⁻ electrostatic interactions and hydrogen bonds, which are crucial in determining the packing of amino acid crystals.

Intramolecular Hydrogen Bonding: Depending on the stereochemistry of the cis and trans isomers, intramolecular hydrogen bonding could occur between the amino group at the C1 position and the carboxyl group at the C2 position. Molecular modeling of similar structures, such as malic acid, has shown the prevalence of intramolecular hydrogen bonds between hydroxyl and carboxylate groups, which can influence the molecule's conformation. researchgate.net

Chiral Separation Techniques (e.g., High-Performance Liquid Chromatography with Chiral Stationary Phases)

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The separation of these isomers is critical for stereospecific synthesis and biological activity studies. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most effective techniques for this purpose. researchgate.net

While specific protocols for this compound are not detailed in prominent literature, the separation of analogous cyclic and unnatural amino acids is well-established and provides a clear framework for method development. mst.edu The choice of CSP is the most critical factor for achieving enantiomeric resolution. nih.gov

For cyclic amino acids, several classes of CSPs have demonstrated high efficacy:

Macrocyclic Antibiotic-Based CSPs: Stationary phases based on glycopeptides like teicoplanin and vancomycin (B549263) are exceptionally versatile for separating underivatized amino acids. nih.gov These CSPs offer multiple chiral recognition sites, including peptide backbones, carbohydrate moieties, and aromatic groups, allowing for complex stereospecific interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. Teicoplanin-based CSPs, in particular, have been used successfully to resolve the enantiomers of over 30 unusual amino acids, including those with cyclohexane (B81311) skeletons, typically using hydro-organic mobile phases in a reversed-phase mode. mst.edu

Cyclodextrin-Based CSPs: These phases consist of cyclodextrins (cyclic oligosaccharides) bonded to a silica (B1680970) support. The chiral recognition mechanism involves the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin, and secondary interactions occur between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin.

Ligand Exchange Chromatography: This technique involves a CSP coated with a chiral ligand (often an amino acid like L-proline or L-phenylalanine) and a metal ion, typically copper(II). Chiral recognition is achieved through the formation of transient diastereomeric metal complexes with the analyte enantiomers, which differ in stability, leading to different retention times. chromatographytoday.com

The mobile phase composition, including the type of organic modifier, pH, and additives, is optimized to enhance chiral recognition and achieve baseline separation of the stereoisomers. researchgate.net

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

The expected vibrational modes would confirm the presence of the key functional groups and the saturated ring structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Strong | Very Broad |

| Amine (N-H) | Stretching | 3500 - 3300 | Medium | Sharp (may be a doublet for -NH₂) |

| Alkane (C-H) | Stretching | 2950 - 2850 | Strong | Sharp |

| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 | Strong | Sharp |

| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium | Sharp |

| Alkane (CH₂) | Bending (Scissoring) | ~1465 | Medium | Sharp |

| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Strong | Broad |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For this compound (C₈H₁₃NO₄, Molecular Weight: 187.19 g/mol ), mass spectrometry would confirm the molecular mass and provide structural information through characteristic fragmentation patterns.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion (M⁺) or a pseudomolecular ion ([M+H]⁺ or [M-H]⁻). This parent ion is energetically unstable and undergoes fragmentation through the cleavage of its weakest bonds. chemguide.co.uk The expected fragmentation pathways for this compound are guided by the general fragmentation rules for carboxylic acids and amines. libretexts.orgmiamioh.edu

Key fragmentation processes would likely include:

Loss of Water (H₂O): A peak at m/z 169 ([M-18]⁺) would be expected from the loss of a water molecule from one of the carboxylic acid groups.

Loss of a Carboxyl Radical (•COOH): Cleavage of the C-C bond can lead to the loss of a carboxyl group, resulting in a prominent fragment at m/z 142 ([M-45]⁺). libretexts.org

Decarboxylation (Loss of CO₂): The loss of carbon dioxide from the molecular ion would produce a fragment at m/z 143 ([M-44]⁺).

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation for amines. This could lead to the loss of an alkyl radical from the ring, although ring fragmentation is often more complex.

Ring Cleavage: The cyclohexane ring can undergo various cleavages, leading to a series of smaller fragments corresponding to the loss of ethylene (B1197577) (C₂H₄) or other neutral fragments.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 187 | [C₈H₁₃NO₄]⁺ | Molecular Ion (M⁺) |

| 170 | [M-OH]⁺ | •OH |

| 169 | [M-H₂O]⁺ | H₂O |

| 143 | [M-CO₂]⁺ | CO₂ |

| 142 | [M-COOH]⁺ | •COOH |

| 124 | [M-COOH-H₂O]⁺ | •COOH + H₂O |

The precise fragmentation pattern would help confirm the connectivity of the atoms and the presence of the specific functional groups, thereby providing robust structural confirmation of this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its preferred geometries, stability, and reactivity. mdpi.commdpi.com

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization or energy minimization. For derivatives of cyclohexane (B81311), a key structural feature is the conformation of the six-membered ring.

Experimental crystallographic studies on Ac6c and its derivatives have consistently shown that the cyclohexane ring predominantly adopts a nearly perfect chair conformation. rsc.org Computational studies using DFT methods corroborate these experimental findings. nih.gov Geometry optimization calculations predict the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For the Ac6c analogue, the cyclohexane ring's chair conformation is the global minimum. rsc.org In the case of 1-aminocyclohexane-1,2-dicarboxylic acid, it is expected that the chair conformation would also be the most stable arrangement due to its ability to minimize angular and torsional strain. The relative orientation of the amino and two carboxyl groups (axial vs. equatorial) would be determined by complex steric and electronic interactions, which can be precisely calculated to identify the lowest energy isomer.

DFT calculations are widely used to elucidate the electronic properties of molecules, which are crucial for predicting their chemical reactivity. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

Other important reactivity descriptors can also be calculated:

Ionization Potential (IP): The energy required to remove an electron, related to the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added, related to the LUMO energy.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

| Property | Description | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; related to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |

| Ionization Potential (IP) | Energy required to remove an electron | Measures the molecule's resistance to oxidation. |

| Electron Affinity (EA) | Energy released upon gaining an electron | Measures the molecule's propensity to be reduced. |

Beyond finding a single minimum-energy structure, quantum chemical methods can be used to explore the entire conformational energy landscape of a molecule. This is particularly important for flexible molecules like substituted cyclohexanes. For the Ac6c analogue, a comprehensive exploration of the potential energy surface was performed by systematically rotating the backbone dihedral angles (φ and ψ) and calculating the energy at each point, creating a Ramachandran plot. nih.gov

This analysis revealed several low-energy conformations. The global minimum was found to correspond to a folded, β-turn-like structure, while other local minima represented more extended or helical conformations. nih.gov The study also showed that the conformation of the cyclohexane ring itself is dynamic and influenced by the backbone structure. While the chair form (S1) is dominant, other arrangements like the skew-boat (S2) and boat (B) conformations can appear, though they are generally higher in energy. nih.gov For this compound, a similar exploration would reveal how the additional carboxylic acid group influences the preferred backbone angles and the relative stability of different ring puckers, potentially introducing new intramolecular hydrogen bonding opportunities that could stabilize specific conformations.

| Conformation Type (for Ac6c model) | Approximate Dihedral Angles (φ, ψ) | Relative Stability | Key Features |

|---|---|---|---|

| β-turn / Folded | (±55°, ±30°) | Global Minimum | Stabilized by intramolecular hydrogen bonds. nih.gov |

| α-helical | (-57°, -47°) | Local Minimum | Corresponds to a right-handed helical region. nih.gov |

| Extended | (Varies) | Higher Energy | Less compact structure with fewer intramolecular interactions. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static, intrinsic properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time, including their interactions with a solvent. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. acs.org

MD simulations provide a "computational microscope" to observe how this compound would behave in a realistic environment, such as in an aqueous solution. acs.orgnih.gov These simulations can track the movements of every atom over time, revealing the flexibility of the molecule and the transitions between different conformations.

For the Ac6c analogue, MD simulations have been used to study its conformational dynamics when incorporated into larger peptide structures. nih.gov These simulations showed that the cyclohexane ring is not rigid; although the chair conformation is predominant (with a population of 67%), transitions to skew-boat (21%) and boat (12%) conformations occur. nih.gov This dynamic behavior is crucial for how the molecule adapts its shape when interacting with other molecules, such as biological receptors. An MD simulation of this compound would similarly elucidate the time scales of ring puckering and the rotational freedom of the two carboxyl groups.

The solvent plays a critical role in determining the structure and function of biomolecules. MD simulations using explicit solvent models (where individual water molecules are included) are essential for capturing these effects accurately. nih.govacs.org Water molecules can form hydrogen bonds with the amino and carboxyl groups, stabilizing certain conformations over others. In aqueous solution, amino acids typically exist in a zwitterionic form, where the amino group is protonated (-NH3+) and a carboxyl group is deprotonated (-COO⁻). MD simulations can model this state and explore its hydration shell, revealing the structure and dynamics of the surrounding water molecules. aip.org

Understanding these solvent interactions is also key to studying how the molecule might bind to a biological target, such as an enzyme or receptor. The simulations can show how water molecules are displaced from a binding site and how the ligand's conformation adapts to fit the target. aip.org For this compound, the presence of two carboxyl groups would lead to complex and extensive hydrogen bonding networks with the solvent, significantly influencing its conformational preferences and its potential interactions with binding partners.

Activation Entropy Analysis of Reaction Pathways

The study of reaction mechanisms for molecules like this compound relies heavily on understanding the energetics of transition states. Activation entropy (ΔS‡) is a critical parameter derived from transition state theory that quantifies the change in disorder from the reactants to the activated complex. A negative ΔS‡ suggests a more ordered transition state, often indicative of an associative mechanism where multiple reactants form a single activated complex. Conversely, a positive ΔS‡ implies a more disordered, often dissociative, transition state.

Computationally, determining the activation entropy for a reaction involving this compound requires sophisticated simulation methods. These methods are essential for elucidating the role of entropic effects, which can be particularly significant in complex biological or chemical systems.

Methodology for Calculation:

A common computational strategy involves a thermodynamic cycle that connects the reactant state (RS) and the transition state (TS). This approach calculates the free energy change by constraining the system to move along a defined reaction coordinate and then allowing movement in the perpendicular subspace. The difference in activation barriers between these paths helps quantify the entropic contribution. Potential energy surfaces for these calculations are often generated using methods like the empirical valence bond (EVB) approach, which can be sampled extensively to achieve convergent results.

For a molecule such as this compound, potential reaction pathways for analysis could include intramolecular cyclization, decarboxylation, or conformational changes like ring inversion. The activation entropy for each step would reveal the degree of molecular freedom lost or gained. For instance, a ring-forming cyclization reaction would be expected to have a significant negative activation entropy due to the loss of rotational and translational degrees of freedom of the reacting functional groups.

Representative Data:

Force Field Development and Validation for Cyclohexane Derivatives

Molecular dynamics (MD) simulations are indispensable tools for studying the structure, dynamics, and interactions of molecules like this compound. The accuracy of these simulations is fundamentally dependent on the underlying molecular mechanics force field—a set of parameters and mathematical functions that describe the potential energy of the system. Developing a reliable force field for a substituted cyclohexane derivative is a meticulous process involving parameterization and rigorous validation.

Force Field Parameterization:

The parameterization process for a novel molecule like this compound typically begins by leveraging existing, well-established force fields such as AMBER, CHARMM, OPLS, or GROMOS. However, parameters for the unique structural motifs of the target molecule, especially those concerning the substituted cyclohexane ring, often need to be derived specifically.

This is achieved by:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed to determine the molecule's equilibrium geometry, partial atomic charges, and the potential energy surface associated with the torsion of key dihedral angles.

Parameter Fitting: The QM data serves as a reference to optimize the force field parameters (e.g., bond lengths, angles, dihedral terms, and van der Waals parameters). Automated toolkits can augment transferable force fields with these molecule-specific parameters. For instance, Lennard-Jones parameters for cyclic alkanes can be optimized to reproduce experimental vapor-liquid equilibrium data.

Force Field Validation:

Once parameterized, the force field must be validated by comparing simulation results against experimental data. This critical step ensures that the model accurately reproduces the physical and chemical properties of the molecule.

Key validation targets include:

Thermodynamic Properties: Comparing calculated properties like solvation free energies or osmotic coefficients with experimental values provides a robust test of the force field's accuracy.

Structural and Conformational Data: For cyclic molecules, Nuclear Magnetic Resonance (NMR) data is a crucial benchmark. Calculated NMR observables, such as J-couplings and Nuclear Overhauser Effects (NOEs), which are sensitive to molecular conformation, are compared with experimental spectra. For cyclohexane derivatives, the force field must accurately reproduce the chair conformation as the most stable state and correctly model the energetics of ring inversion.

The performance of different common force fields can vary significantly. For cyclic peptides, for example, studies have shown that force fields like AMBER14SB and RSFF2+ show good performance in recapitulating NMR-derived structural information. Similar comparative validation is essential for selecting or developing the best force field for this compound.

Applications As Building Blocks in Advanced Chemical Synthesis

Role in Asymmetric Synthesis as Chiral Scaffolds

In asymmetric synthesis, the goal is to create chiral molecules in an enantiomerically pure form. This is often achieved using chiral auxiliaries or ligands that control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While direct applications of 1-aminocyclohexane-1,2-dicarboxylic acid as a chiral scaffold are not extensively documented in the provided research, the closely related compound, trans-1,2-diaminocyclohexane (DACH), is a cornerstone in the field of asymmetric organocatalysis and the synthesis of chiral ligands. researchgate.netresearchgate.net The success of the DACH framework provides a strong indication of the potential of this compound derivatives in this area.

The rigid cyclohexane (B81311) backbone of these compounds provides a well-defined three-dimensional structure that is crucial for effective stereochemical control. Ligands derived from DACH have been successfully employed in a wide range of metal-catalyzed asymmetric reactions, including hydrogenation, and have been shown to be effective in creating chiral products with high enantioselectivity. nih.govresearchgate.netrsc.org For instance, chiral tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane scaffold have been used in the asymmetric hydrogenation of ketones. nih.gov The predictable conformation of the cyclohexane ring allows for the precise positioning of catalytic groups, which in turn dictates the stereochemical course of the reaction.

The presence of both amino and carboxylic acid functionalities in this compound offers multiple points for modification, allowing for the synthesis of a diverse library of chiral ligands and organocatalysts. The carboxylic acid groups can be converted into amides, esters, or other functional groups, while the amine can be derivatized to introduce phosphine, sulfide, or other coordinating moieties. This modularity is highly desirable in the development of new catalytic systems for asymmetric transformations.

Table 1: Comparison of Chiral Scaffolds in Asymmetric Synthesis

| Feature | trans-1,2-Diaminocyclohexane (DACH) | Potential of this compound |

|---|---|---|

| Core Structure | Rigid cyclohexane ring | Rigid cyclohexane ring |

| Key Functional Groups | Two primary amines | One primary amine, two carboxylic acids |

| Potential for Derivatization | High, primarily at the amine positions | Very high, at both amine and carboxylic acid positions |

| Established Applications | Chiral ligands for metal catalysis, organocatalysts | Potential for novel chiral ligands and organocatalysts |

Precursors in Polymer Science and Materials Engineering

The bifunctional nature of this compound, possessing both an amine and two carboxylic acid groups, makes it a suitable monomer for the synthesis of various polymers. The rigid cycloaliphatic structure can impart desirable properties such as high thermal stability, mechanical strength, and dimensional stability to the resulting polymers.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. zeusinc.com They are typically synthesized through the polycondensation of a dianhydride and a diamine. issp.ac.ruvt.edu While aromatic monomers are most commonly used to achieve the highest levels of performance, there is growing interest in the incorporation of cycloaliphatic units to tailor specific properties.

This compound, with its amino and dicarboxylic acid functionalities, can be envisioned as a monomer for the synthesis of poly(amide-imide)s. The dicarboxylic acid groups can be converted to a dianhydride, which can then be reacted with a diamine. Alternatively, the amino dicarboxylic acid itself can be used in polycondensation reactions with other monomers. The incorporation of the cyclohexane ring into the polyimide backbone is expected to enhance the polymer's solubility and processability while maintaining good thermal properties. The synthesis of novel polyimides is an active area of research for applications in the aerospace and electronics industries. core.ac.uk

Biodegradable polymers are of significant interest for biomedical applications such as drug delivery, tissue engineering, and medical implants. cmu.edu Poly(ester amides) (PEAs) are a promising class of biodegradable polymers due to their combination of hydrolyzable ester linkages and mechanically robust amide bonds. nih.govmagtechjournal.commdpi.com These polymers are often synthesized from naturally occurring building blocks like amino acids, diols, and dicarboxylic acids. semanticscholar.org

This compound can serve as a valuable monomer for the synthesis of biodegradable PEAs. The amino acid-like structure allows for its incorporation into the polymer chain via polycondensation reactions. The presence of the cyclohexane ring can influence the physical and degradation properties of the resulting polymer. For instance, the rigidity of the ring may enhance the mechanical strength and thermal stability of the PEA, while its hydrophobicity could modulate the rate of hydrolytic degradation.

The synthesis of PEAs can be achieved through various methods, including solution polycondensation and melt polycondensation. uc.ptresearchgate.net By copolymerizing this compound with other monomers, such as other amino acids, diols, and dicarboxylic acids, a wide range of biodegradable polymers with tailored properties can be designed. For example, a complex of a platinum-containing compound with an amphiphilic biodegradable polymer has been studied for its potential in drug delivery. nih.gov This highlights the potential for creating functional biodegradable polymers for advanced biomedical applications.

Table 2: Potential Properties of Polymers Derived from this compound

| Polymer Type | Potential Monomer Role | Expected Properties | Potential Applications |

|---|---|---|---|

| Polyimides/Poly(amide-imide)s | Amino-dicarboxylic acid or derived dianhydride | High thermal stability, good mechanical strength, improved solubility | Aerospace components, electronics |

| Biodegradable Poly(ester amides) | Amino acid-like monomer | Controlled degradation rate, good mechanical properties | Drug delivery systems, tissue engineering scaffolds |

Research in Peptide and Protein Mimetics

Incorporation into Conformationally Constrained Peptide Structures

There is currently no available scientific literature detailing the successful incorporation of 1-Aminocyclohexane-1,2-dicarboxylic acid into conformationally constrained peptide structures. The synthesis of such peptides would require specialized protective group strategies to differentiate the two carboxylic acid moieties, and the conformational effects of this geminal amino-dicarboxylic acid arrangement on peptide backbones have not been reported.

Design and Characterization of β-Peptide Foldamers

The design and characterization of β-peptide foldamers have utilized various cyclic β-amino acids to create stable, predictable secondary structures. These foldamers are of interest for their resistance to proteolysis and their ability to mimic natural peptide structures. However, research on β-peptides derived from this compound has not been documented in the accessible scientific literature. The unique substitution pattern of this compound does not lend itself directly to the established folding patterns of β-peptides derived from 2-aminocycloalkane carboxylic acids.

Use in Synthetic Peptides for Protein Structure-Function Studies

The use of synthetic peptides containing unnatural amino acids is a valuable tool for probing protein structure and function. By introducing conformational constraints or novel functional groups, researchers can investigate the specific requirements for protein-protein interactions, receptor binding, and enzymatic activity. At present, there are no published studies that utilize this compound for this purpose. Consequently, its impact on the structure and function of biologically active peptides remains unexplored.

Mechanistic Biochemical Investigations in Vitro

Enzyme Inhibition and Activation Mechanisms

Detailed studies focusing on the enzyme modulation properties of 1-Aminocyclohexane-1,2-dicarboxylic acid are not currently available in the public domain. Consequently, a kinetic characterization, investigation of binding modes, and specific structure-activity relationship studies for this compound as an enzyme modulator have not been reported.

Kinetic Characterization of Enzyme Modulation

There is no available research detailing the kinetic parameters (e.g., Ki, IC50, Kcat/Km) of this compound with any specific enzyme. Such studies would be essential to determine if the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, or as an enzyme activator.

Investigation of Binding Modes through Structural and Spectroscopic Studies

Without evidence of interaction with a specific enzyme, there are no structural (e.g., X-ray crystallography, NMR spectroscopy) or spectroscopic studies that elucidate the binding mode of this compound within an enzyme's active or allosteric site.

Structure-Activity Relationship (SAR) Studies for Enzyme Modulators

While the principles of Structure-Activity Relationship (SAR) are fundamental in medicinal chemistry for optimizing the biological activity of a molecule by modifying its chemical structure, specific SAR studies for this compound and its analogs concerning enzyme modulation have not been published. General SAR studies on other cyclohexane (B81311) derivatives have been conducted in different contexts, such as the development of anti-inflammatory agents, but these are not directly applicable to the specific target compound and its enzymatic interactions.

Receptor Agonism and Antagonism Studies (in vitro)

There is a lack of published in vitro studies to characterize the potential agonistic or antagonistic effects of this compound on any known receptor. Radioligand binding assays, functional assays measuring second messenger levels (e.g., cAMP, Ca2+), or reporter gene assays would be necessary to determine its receptor activity profile, but such data is not currently available.

Studies on Interactions with Transport Proteins and Biochemical Pathways

No specific research has been found that investigates the interaction of this compound with transport proteins, such as those from the Solute Carrier (SLC) or ATP-binding cassette (ABC) transporter families. Therefore, its potential as a substrate or inhibitor of these transporters remains uncharacterized. Furthermore, its influence on specific biochemical pathways has not been elucidated.

Q & A

Q. What are the key steps for resolving stereochemical isomers of trans-cyclohexane-1,2-dicarboxylic acid?

To resolve racemic trans-cyclohexane-1,2-dicarboxylic acid into enantiomers, use chiral resolving agents like (R)- or (S)-1-phenethylamine. The diastereomeric salts formed are separated via fractional crystallization. X-ray crystallography confirmed the (1R,2R) configuration of the resolved diacid, correcting prior literature errors .

| Parameter | Value | Source |

|---|---|---|

| Resolving agent | (R)/(S)-1-phenethylamine | |

| Configuration | (1R,2R) confirmed by XRD | |

| Purity | >99% enantiomeric excess |

Q. How is 1-Aminocyclohexane-1,2-dicarboxylic acid synthesized from its precursors?

A one-pot synthesis involves:

- Cyclization : Convert trans-cyclohexane-1,2-dicarboxylic acid to its anhydride.

- Amide formation : React with ammonia to form the amide intermediate.

- Hofmann degradation : Use phenyliodine(III) bis(trifluoroacetate) (PIFA) as an oxidant to yield the amino acid. N-BOC protection can be achieved directly in the same pot for improved yields .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- NMR spectroscopy : Assigns stereochemistry and confirms functional group transformations.

- X-ray crystallography : Resolves absolute configurations (e.g., corrected (1R,2R) assignment) .

- HPLC with chiral columns : Quantifies enantiomeric purity post-resolution .

| Property | Value (trans-isomer) | Evidence ID |

|---|---|---|

| Molecular formula | C₈H₁₂O₄ | |

| Molecular weight | 172.18 g/mol | |

| CAS No. | 2305-32-0 |

Advanced Research Questions

Q. How can enantioselective synthesis of β-amino acids from cyclohexane derivatives be optimized?

Optimize the Hofmann degradation step by:

Q. What role do cyclohexane-1,2-dicarboxylic acid derivatives play in polymer science?

These derivatives serve as monomers for high-performance polyimides. For example:

- React 5-(2,5-dioxotetrahydrofurfuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic acid anhydride with aromatic diamines to synthesize semi-alicyclic polyimides.

- Assess rheological properties (e.g., viscosity, thermal stability) for biomedical applications like implant coatings .

Q. How do metabolites of cyclohexane-1,2-dicarboxylic acid esters impact biological systems?

- In vitro models : Expose rat epididymal stromal vascular fractions to diisononyl esters and monitor adipocyte differentiation via lipid accumulation assays.

- Metabolite profiling : Detect monohydroxy isononyl esters in urine using LC-MS, linking exposure to endocrine-disrupting effects .

Q. What strategies address contradictions in stereochemical data for cyclohexane derivatives?

Q. How can oxidation reactions be leveraged to synthesize dicarboxylic acid derivatives?

Oxidize 3-cyclohexene-1-acetic acid with KMnO₄ under acidic conditions to yield cyclohexene-1,2-dicarboxylic acid. Monitor reaction progress via IR spectroscopy for carboxylate formation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported configurations of trans-cyclohexane-1,2-dicarboxylic acid?

Earlier studies misassigned the (1S,2S) configuration. To resolve this:

- Synthesize diastereomeric salts with (R)-1-phenethylamine.

- Perform XRD on single crystals to unambiguously confirm the (1R,2R) configuration .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.